

# The Intellectual Property Landscape of Temavirsen (RG-101): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |  |  |  |  |
|----------------------|------------|-----------|--|--|--|--|
| Compound Name:       | Temavirsen |           |  |  |  |  |
| Cat. No.:            | B1194646   | Get Quote |  |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

**Temavirsen**, also known as RG-101, is an antisense oligonucleotide that was developed for the treatment of Hepatitis C Virus (HCV) infection. As a first-in-class inhibitor of microRNA-122 (miR-122), a crucial host factor for HCV replication, **Temavirsen** represented a novel therapeutic approach. Despite promising initial results, its clinical development was ultimately discontinued. This guide provides a comprehensive overview of the intellectual property landscape surrounding **Temavirsen**, including its mechanism of action, clinical trial data, and associated patents. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of oligonucleotide therapeutics and antiviral agents.

# Mechanism of Action: Targeting a Host Factor for Viral Replication

**Temavirsen** is a synthetic, N-acetylgalactosamine (GalNAc)-conjugated antisense oligonucleotide designed to specifically bind to and inhibit the function of miR-122. MiR-122 is a liver-specific microRNA that plays a critical role in the lifecycle of HCV. It binds to two conserved sites in the 5' untranslated region (5' UTR) of the HCV RNA genome. This interaction is essential for the stabilization of the viral genome, protection from nuclease degradation, and promotion of viral replication.



#### Foundational & Exploratory

Check Availability & Pricing

By sequestering miR-122, **Temavirsen** disrupts this crucial host-virus interaction, leading to the degradation of the viral RNA and a subsequent reduction in viral load. The GalNAc conjugation facilitates targeted delivery of the oligonucleotide to hepatocytes, the primary site of HCV replication, by binding to the asialoglycoprotein receptor (ASGPR) expressed on the surface of these cells.

Below is a diagram illustrating the signaling pathway of miR-122-dependent HCV replication and the mechanism of action of **Temavirsen**.





Click to download full resolution via product page

Figure 1: Mechanism of Action of Temavirsen in Inhibiting HCV Replication.



# **Clinical Development and Discontinuation**

**Temavirsen** underwent several clinical trials to evaluate its safety, tolerability, pharmacokinetics, and antiviral activity. While initial studies showed promising dose-dependent reductions in HCV RNA levels, the development program was ultimately halted.

## **Summary of Key Clinical Trials**



| Trial<br>Identifier | Phase   | Status     | Conditions              | Interventions                                                                      | Key<br>Findings/Out<br>come                                                                                                                                                                                                            |
|---------------------|---------|------------|-------------------------|------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| NCT0245281<br>8     | Phase 2 | Terminated | Chronic<br>Hepatitis C  | Drug: RG-<br>101Drug:<br>GSK2878175                                                | The study was terminated prior to enrollment.                                                                                                                                                                                          |
| NCT0253808<br>0     | Phase 2 | Completed  | Hepatitis C,<br>Chronic | Drug: RG-<br>101Drug:<br>DaclatasvirDr<br>ug:<br>SimeprevirDr<br>ug:<br>Sofosbuvir | A single subcutaneou s dose of RG- 101 in combination with 4 weeks of oral DAA therapy was generally well-tolerated and resulted in high SVR12 rates in treatment- naïve patients with chronic hepatitis C genotype 1 and 3 infection. |
| NCT0225217<br>3     | Phase 1 | Completed  | Hepatitis C             | Drug: RG-<br>101Drug:<br>Placebo                                                   | Single subcutaneou s doses of RG-101 were generally well-tolerated and                                                                                                                                                                 |



demonstrated potent, dosedependent, and durable antiviral activity in patients with chronic HCV infection.

### **Discontinuation of Development**

In June 2017, Regulus Therapeutics announced the discontinuation of the clinical development of RG-101. The decision was based on the observation of cases of hyperbilirubinemia (elevated bilirubin levels) in patients treated with the drug. This adverse event was deemed to pose an unacceptable risk to patient safety, leading to the termination of all ongoing and planned clinical studies.

## **Intellectual Property Landscape**

The intellectual property surrounding **Temavirsen** is primarily held by its developer, Regulus Therapeutics, Inc. The patent portfolio for **Temavirsen** and related technologies covers the composition of matter of the oligonucleotide, its use in treating HCV, and the GalNAcconjugation technology for targeted liver delivery.

#### **Key Patents**

A comprehensive search of patent databases reveals several key patents and patent applications related to **Temavirsen** (RG-101) and the underlying technology. Below is a summary of representative patents.



| Patent/Appli<br>cation<br>Number | Title                                                             | Assignee                        | Filing Date | Status      | Key Claims                                                                                                                                                 |
|----------------------------------|-------------------------------------------------------------------|---------------------------------|-------------|-------------|------------------------------------------------------------------------------------------------------------------------------------------------------------|
| US8937061B<br>2                  | Compositions<br>and methods<br>for inhibiting<br>microRNA-<br>122 | Regulus<br>Therapeutics<br>Inc. | 2012-07-26  | Granted     | Claims cover<br>an antisense<br>oligonucleotid<br>e of a specific<br>length and<br>sequence<br>complementa<br>ry to miR-122<br>for use in<br>treating HCV. |
| US9334496B<br>2                  | GalNAc<br>conjugated<br>antisense<br>oligonucleotid<br>es         | Regulus<br>Therapeutics<br>Inc. | 2014-05-09  | Granted     | Claims cover the composition of a GalNAcconjugated oligonucleotid e, providing for enhanced delivery to hepatocytes.                                       |
| WO20130100<br>91A1               | Methods for<br>the treatment<br>of hepatitis C<br>virus infection | Regulus<br>Therapeutics<br>Inc. | 2012-07-12  | Application | Claims cover methods of treating HCV infection by administering an anti-miR-122 oligonucleotid e.                                                          |

Disclaimer: This is not an exhaustive list of all patents related to **Temavirsen** and should not be considered legal advice. Researchers and developers should conduct their own thorough



patent searches.

### **Experimental Protocols**

The development of **Temavirsen** involved a series of preclinical and clinical experiments. Below are generalized methodologies for key experiments cited in the development of antisense oligonucleotides for HCV.

### In Vitro Evaluation of Antisense Oligonucleotide Activity

Objective: To determine the efficacy of an antisense oligonucleotide in inhibiting HCV replication in a cell culture model.

#### Methodology:

- Cell Culture: Huh-7.5 cells, a human hepatoma cell line permissive for HCV replication, are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.
- HCV Infection: Cells are infected with a cell culture-adapted strain of HCV (e.g., JFH-1) at a specific multiplicity of infection.
- Oligonucleotide Transfection: Following infection, cells are transfected with varying concentrations of the antisense oligonucleotide using a lipid-based transfection reagent.
- RNA Extraction and Quantification: At specified time points post-transfection (e.g., 48 or 72 hours), total RNA is extracted from the cells.
- RT-qPCR: The levels of HCV RNA are quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR), normalized to an internal control gene (e.g., GAPDH).
- Data Analysis: The reduction in HCV RNA levels in treated cells is compared to control cells (treated with a scrambled oligonucleotide or vehicle) to determine the inhibitory concentration (IC50).

### In Vivo Efficacy Studies in an Animal Model



Objective: To evaluate the in vivo efficacy of a GalNAc-conjugated antisense oligonucleotide in a mouse model of HCV replication.

#### Methodology:

- Animal Model: A mouse model with a humanized liver (e.g., uPA/SCID mice transplanted with human hepatocytes) is used, as mice are not naturally susceptible to HCV infection.
- HCV Infection: The mice are infected with a patient-derived HCV isolate.
- Oligonucleotide Administration: The GalNAc-conjugated antisense oligonucleotide is administered subcutaneously at various dose levels and frequencies.
- Monitoring of Viral Load: Blood samples are collected at regular intervals, and serum HCV RNA levels are quantified by RT-qPCR.
- Toxicity Assessment: Animals are monitored for any signs of toxicity, and at the end of the study, tissues are collected for histological analysis.
- Data Analysis: The reduction in serum HCV RNA levels in the treated groups is compared to the control group (treated with a control oligonucleotide or saline) to assess the in vivo efficacy.

Below is a diagram illustrating a typical experimental workflow for the development of an antisense oligonucleotide therapeutic.



#### Click to download full resolution via product page

• To cite this document: BenchChem. [The Intellectual Property Landscape of Temavirsen (RG-101): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1194646#the-intellectual-property-landscape-of-temavirsen]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com